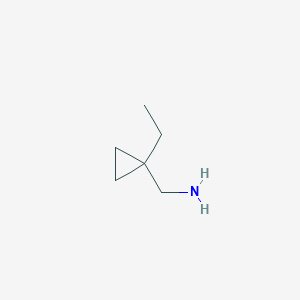
Potassium bicarbonate-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Potassium bicarbonate-13C can be synthesized through several methods. One common approach involves the reaction of barium carbonate-13C with potassium sulfate, resulting in the formation of this compound and barium sulfate as a byproduct . Another method includes the non-enzymatic decarboxylation of [1-13C]pyruvate-d3 using hydrogen peroxide, which produces hyperpolarized H13CO3−/13CO2 .
Chemical Reactions Analysis
Potassium bicarbonate-13C undergoes various chemical reactions, including:
Acid-Base Reactions: When reacted with acids, it forms potassium salts and releases carbon dioxide and water.
Thermal Decomposition: Upon heating, this compound decomposes to form potassium carbonate, water, and carbon dioxide.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Scientific Research Applications
Potassium bicarbonate-13C is widely used in scientific research for various applications:
Mechanism of Action
The primary mechanism of action of potassium bicarbonate-13C involves its ability to neutralize acids and increase pH levels. In biological systems, it acts as a buffer to maintain acid-base balance. The isotopic labeling allows for precise tracking and analysis of its interactions and effects within various molecular pathways .
Comparison with Similar Compounds
Potassium bicarbonate-13C is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as:
Potassium bicarbonate: The non-labeled version, commonly used as an antacid and in baking.
Sodium bicarbonate-13C: Another stable isotope-labeled compound used for similar research purposes.
Barium carbonate-13C: Used as a precursor in the synthesis of this compound.
Properties
Molecular Formula |
CHKO3 |
|---|---|
Molecular Weight |
101.108 g/mol |
IUPAC Name |
potassium;hydroxyformate |
InChI |
InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; |
InChI Key |
TYJJADVDDVDEDZ-YTBWXGASSA-M |
Isomeric SMILES |
[13C](=O)(O)[O-].[K+] |
Canonical SMILES |
C(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)


![N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15088309.png)
![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)

![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)

![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)

